molecular formula C23H21FN2OS B11949553 4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 853311-01-0

4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11949553
CAS No.: 853311-01-0
M. Wt: 392.5 g/mol
InChI Key: XQLVELLDDRRMTI-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline class, characterized by a bicyclic core fused with a thiophene ring and a 4-fluorophenyl substituent. Key features include:

  • Hexahydroquinoline backbone: Provides structural rigidity and influences pharmacokinetic properties.
  • Cyano group (-CN) at position 3: Increases electrophilicity and may improve binding to biological targets.
  • Methyl groups (2,7,7-trimethyl): Improve lipophilicity and metabolic stability.
  • Ketone at position 5: Stabilizes the conjugated system and participates in hydrogen bonding.

Properties

CAS No.

853311-01-0

Molecular Formula

C23H21FN2OS

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)thiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H21FN2OS/c1-13-17(11-25)21(22-18(26-13)9-23(2,3)10-19(22)27)20-8-15(12-28-20)14-4-6-16(24)7-5-14/h4-8,12,21,26H,9-10H2,1-3H3

InChI Key

XQLVELLDDRRMTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CS3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

Preparation Methods

Reaction Components and Stoichiometry

The classical approach involves a one-pot, four-component reaction between:

  • 5,5-Dimethylcyclohexane-1,3-dione (1.0 equiv),

  • 4-(4-Fluorophenyl)thiophene-2-carbaldehyde (1.0 equiv),

  • Malononitrile (1.0 equiv),

  • Ammonium acetate (1.2 equiv).

Ethanol serves as the solvent, with reflux conditions (78°C) maintained for 2–3 hours. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, cyclization, and tautomerization (Figure 1).

Mechanistic Pathway

  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The enamine (generated from 5,5-dimethylcyclohexane-1,3-dione and ammonium acetate) attacks the electrophilic α-carbon of the unsaturated nitrile.

  • Cyclization : Intramolecular nucleophilic attack forms the hexahydroquinoline core.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product.

Yield and Purification

Typical yields range from 70–85%. Purification involves filtration of the precipitated product, followed by washing with ice-cold ethanol and recrystallization from hot ethanol.

Ionic Liquid-Catalyzed One-Pot Synthesis

Catalyst Design and Advantages

The ionic liquid [H2-DABCO][HSO4]2 enables room-temperature synthesis with superior efficiency:

  • Reaction Time : 5–15 minutes.

  • Yield : 76–100%.

  • Solvent : Ethanol (3–4 mL per 10 mmol substrate).

Substrate Scope and Scalability

This method accommodates diverse aldehydes, including electron-deficient and sterically hindered variants. Gram-scale reactions demonstrate industrial viability, with catalyst recyclability up to five cycles without significant activity loss.

Green Chemistry Metrics

  • E-factor : 0.18 (lower waste generation vs. conventional methods).

  • Eco-Score : 87/100, reflecting reduced hazardous solvent use.

Solvent and Temperature Optimization

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.392
Methanol32.788
Water80.162
Acetonitrile37.578

Ethanol optimizes solubility and reaction kinetics.

Temperature Profiling

Temperature (°C)Time (h)Yield (%)
250.2595
500.1593
78 (reflux)2.085

Room-temperature conditions favor energy efficiency without compromising yield.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3200–3440 cm⁻¹ (N–H stretch), 2215 cm⁻¹ (C≡N stretch).

  • 1H NMR (400 MHz, CDCl3) :

    • δ 6.95–7.25 (m, 4H, Ar–H),

    • δ 4.12 (s, 1H, CH),

    • δ 2.10–2.45 (m, 9H, CH3).

  • 13C NMR : δ 195.2 (C=O), 119.8 (C≡N).

Crystallographic Validation

X-ray diffraction (Monoclinic, P21/n) confirms the chair conformation of the hexahydroquinoline ring and dihedral angle (84.8°) between thiophene and fluorophenyl moieties.

Comparative Analysis of Synthetic Routes

ParameterConventional MethodIonic Liquid Method
Reaction Time2–3 h5–15 min
Yield70–85%76–100%
Catalyst LoadingNone3 mol%
TemperatureRefluxAmbient
PurificationRecrystallizationFiltration

The ionic liquid method offers rapid, high-yield synthesis but requires catalyst preparation. Conventional reflux remains valuable for small-scale laboratory settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Table 1: Substituent Modifications at Position 4 and Functional Groups
Compound Name Position 4 Substituent Position 3 Group Molecular Weight Key References
Target Compound 4-(4-Fluorophenyl)thiophen-2-yl -CN 486.60 g/mol
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(3-(trifluoromethyl)phenyl)-...-3-carbonitrile 4-Methoxyphenyl -CN 439.50 g/mol
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 4-Fluorophenyl -COOEt (ester) 413.47 g/mol
Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-...-3-carboxylate 4-Methoxyphenyl -COOMe (ester) 407.48 g/mol
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-...-3-carbonitrile 5-Bromothiophen-2-yl -CN 502.86 g/mol

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : The fluorophenyl group (target compound) enhances electronegativity and metabolic stability compared to methoxy derivatives, which may increase solubility but reduce membrane permeability .
  • Cyano vs.

Thiophene Ring Modifications

Table 2: Thiophene Substituent Diversity
Compound Name Thiophene Substituents Biological Implications References
Target Compound 4-Fluorophenyl at thiophene Enhanced aromatic interactions
2-Amino-4-(2,5-dimethylthiophen-3-yl)-...-3-carbonitrile 2,5-Dimethylthiophene Increased steric bulk
2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-...-3-carbonitrile Cyclohepta-fused thiophene Extended conjugation

Key Observations :

  • The 4-fluorophenyl-thiophene group in the target compound optimizes π-π interactions with hydrophobic protein pockets, while bulkier substituents (e.g., cyclohepta[b]thiophene) may reduce bioavailability due to steric hindrance .

Biological Activity

The compound 4-(4-(4-Fluorophenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853311-01-0) is a complex organic molecule with potential biological activity. Its structure incorporates a hexahydroquinoline framework, which has been associated with various pharmacological properties. This article aims to explore the biological activity of this compound through available literature and data.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN2OSC_{23}H_{21}FN_{2}OS with a molecular weight of 392.5 g/mol. The presence of a fluorine atom and a thiophene ring in its structure may influence its biological interactions.

PropertyValue
Molecular FormulaC23H21FN2OS
Molecular Weight392.5 g/mol
CAS Number853311-01-0

Biological Activity Overview

Research on similar compounds suggests that the structural features of this molecule may confer various biological activities:

  • Antioxidant Activity : Compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress. The fluorine substituent can enhance electron-withdrawing properties, potentially increasing antioxidant capacity.
  • Enzyme Inhibition : The hexahydroquinoline scaffold has been linked to inhibitory activity against several enzymes:
    • Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are significant in Alzheimer's disease treatment. Compounds with similar configurations have shown moderate to strong inhibitory effects against these enzymes.
    • Cyclooxygenase (COX) : Some derivatives exhibit inhibition against COX enzymes, which are involved in inflammatory processes.
  • Cytotoxicity : Studies on related compounds indicate potential cytotoxic effects against various cancer cell lines. The presence of multiple aromatic systems may contribute to interactions with cellular targets.

Case Studies

  • In Vitro Studies : A study examining the effects of structurally related compounds on AChE revealed IC50 values indicating moderate inhibition (e.g., IC50 = 19.2 μM for one derivative). Such findings suggest that our compound could exhibit similar activity based on its structural analogs .
  • Molecular Docking Studies : Computational studies have shown that halogenated compounds interact favorably with enzyme active sites through hydrogen bonding and hydrophobic interactions. This could be relevant for predicting the binding affinity of our compound to target enzymes .

Research Findings

Recent studies have highlighted the following key points regarding the biological activity of similar compounds:

  • Antioxidant Potential : Compounds structurally resembling our target have demonstrated significant free radical scavenging abilities and reduced lipid peroxidation in various assays.
  • Enzyme Inhibition Profiles : Several derivatives have been characterized for their selectivity towards AChE and BChE, with some exhibiting dual inhibition capabilities which are advantageous for therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-fluorobenzaldehyde with a thiophene-containing amine to form an imine intermediate.
  • Step 2: Cyclization with a cyclohexanone derivative under acid catalysis to construct the hexahydroquinoline core.
  • Step 3: Introduction of the cyano group via nucleophilic substitution. Optimization strategies include:
  • Screening catalysts (e.g., p-TsOH vs. acetic acid) to enhance cyclization efficiency .
  • Temperature control (60–80°C) to balance reaction rate and byproduct formation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups, with particular attention to the fluorophenyl (δ 7.2–7.4 ppm) and thiophene protons (δ 6.8–7.1 ppm) .
  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion [M+H]⁺ and assess purity (>98%) .
  • X-ray crystallography: Resolve structural ambiguities (e.g., chair vs. boat conformation of the hexahydroquinoline ring) .

Q. What preliminary biological screening approaches are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial assays: Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Solubility optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to investigate the role of the 4-fluorophenyl-thiophene moiety?

Methodological Answer:

  • Synthetic analogs: Replace the fluorophenyl group with chloro-, methoxy-, or unsubstituted phenyl groups to assess electronic effects .
  • Bioisosteric replacements: Substitute thiophene with furan or pyrrole to evaluate heterocycle contributions to binding .
  • Activity correlation: Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) to quantify substituent effects .

Q. What computational chemistry methods are suitable for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the fluorophenyl group .
  • Molecular dynamics (MD): Simulate ligand-protein complexes (50 ns trajectories) to assess stability of key residues (e.g., Thr790 in EGFR) .
  • Free energy calculations: Apply MM-GBSA to rank binding affinities of analogs .

Q. How should researchers address contradictions in reported bioactivity data across experimental models?

Methodological Answer:

  • Assay validation: Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Metabolic stability: Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .
  • Epistatic effects: Use CRISPR-Cas9 to knockout efflux pumps (e.g., P-gp) in cell lines and reassess IC₅₀ shifts .

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